2-Methyl-6-phenylhept-2-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-phenylhept-2-en-4-one is an organic compound with the molecular formula C14H18O. It is a ketone with a phenyl group and a double bond in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenylhept-2-en-4-one can be achieved through several methods. One common approach involves the aldol condensation reaction between acetophenone and 2-methylbutanal. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-phenylhept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-Methyl-6-phenylhept-2-en-4-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenylhept-2-en-4-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the phenyl group can engage in aromatic interactions. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-phenylhept-2-en-4-ol: An alcohol derivative with similar structural features.
2-Methyl-6-phenylhept-2-en-4-amine: An amine derivative with potential biological activities.
2-Methyl-6-phenylhept-2-en-4-thiol: A thiol derivative with unique chemical properties .
Uniqueness
2-Methyl-6-phenylhept-2-en-4-one stands out due to its specific combination of a ketone group, a phenyl group, and a double bond.
Properties
CAS No. |
55731-76-5 |
---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-methyl-6-phenylhept-2-en-4-one |
InChI |
InChI=1S/C14H18O/c1-11(2)9-14(15)10-12(3)13-7-5-4-6-8-13/h4-9,12H,10H2,1-3H3 |
InChI Key |
BBQQHWVWDNYBOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.